molecular formula C20H26N6O3 B2695352 1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 440332-16-1

1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide

Cat. No.: B2695352
CAS No.: 440332-16-1
M. Wt: 398.467
InChI Key: FPXLAXVFEJKIJR-UHFFFAOYSA-N
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Description

1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a triazinone ring fused with a benzene ring, an acetyl group, and a bipiperidine moiety. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide typically involves multiple steps, starting with the preparation of the triazinone core. One common method involves the condensation of 1,2,3-benzotriazin-4(3H)-one with an appropriate acetylating agent under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide stands out due to its complex structure, which combines a triazinone ring with a bipiperidine moiety. This unique arrangement allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to simpler triazinone derivatives .

Properties

IUPAC Name

1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c21-19(29)20(25-10-4-1-5-11-25)8-12-24(13-9-20)17(27)14-26-18(28)15-6-2-3-7-16(15)22-23-26/h2-3,6-7H,1,4-5,8-14H2,(H2,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXLAXVFEJKIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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